molecular formula C11H24N2O B8734005 Ethanol, 2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]- CAS No. 37819-95-7

Ethanol, 2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-

Cat. No. B8734005
CAS RN: 37819-95-7
M. Wt: 200.32 g/mol
InChI Key: OCUZSAAZCGGVEI-UHFFFAOYSA-N
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Patent
US04145512

Procedure details

156 parts of 4-amino-2,2,6,6-tetramethylpiperidine were heated to 150° C. and ethylene oxide was introduced until 44 parts thereof had been taken up. After fractional distillation, there were obtained 111 parts of 4-(β-hydroxy-ethyl)amino-2,2,6,6-tetramethylpiperidine boiling at 125° C./0.1 torr (melting point 89° to 91° C.) as well as compound 4) as higher boiling fraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[CH2:12]1[O:14][CH2:13]1>>[OH:14][CH2:13][CH2:12][NH:1][CH:2]1[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5][C:6]([CH3:9])([CH3:8])[CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CC(NC(C1)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After fractional distillation

Outcomes

Product
Name
Type
product
Smiles
OCCNC1CC(NC(C1)(C)C)(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.